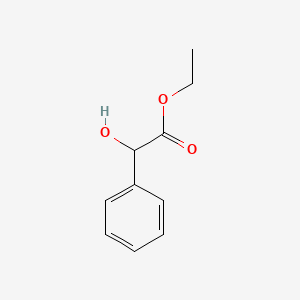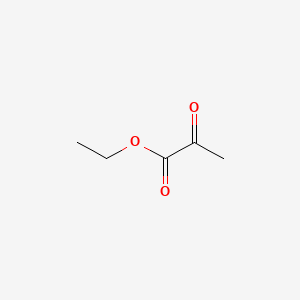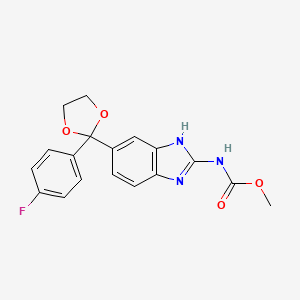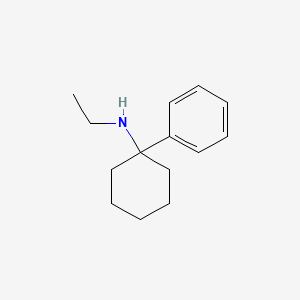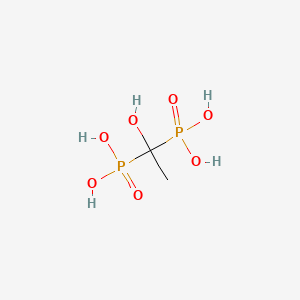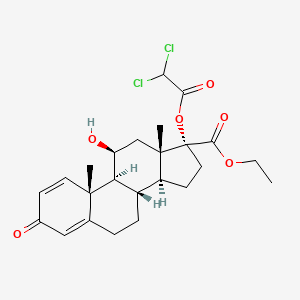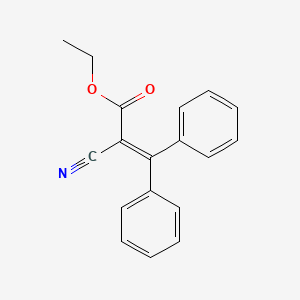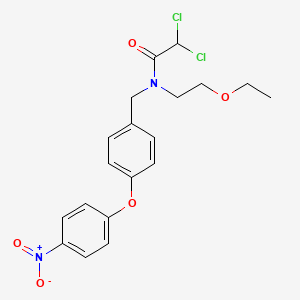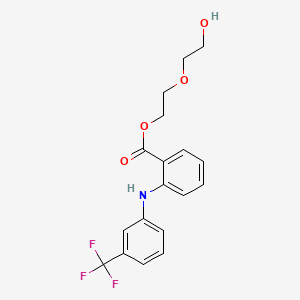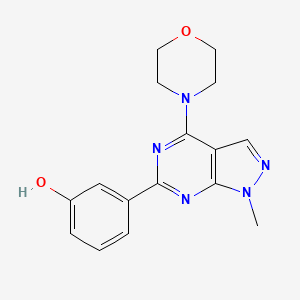
ETP-45658
Übersicht
Beschreibung
ETP 45658 ist ein potenter Inhibitor des Phosphoinositid-3-Kinase (PI3K)-Signalwegs, der eine entscheidende Rolle bei der Zellproliferation und dem Zellüberleben spielt. Diese Verbindung hat sich in der Krebsforschung als vielversprechend erwiesen, insbesondere bei der gezielten Ansprache des PI3K/AKT/mTOR-Signalwegs, der bei verschiedenen Krebsarten häufig dysreguliert ist .
Wissenschaftliche Forschungsanwendungen
ETP 45658 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es wird ausgiebig auf seine Antitumor-Eigenschaften untersucht, insbesondere bei der Hemmung des PI3K/AKT/mTOR-Signalwegs in verschiedenen Krebszelllinien wie Kolon- und Brustkrebs
Biologie: ETP 45658 wird verwendet, um die Zellzyklusregulation, Apoptose und Signaltransduktionswege zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krebsarten mit dysregulierter PI3K/AKT/mTOR-Signalisierung.
Industrie: Verwendung bei der Entwicklung von zielgerichteten Krebstherapien und als Werkzeugverbindung in der Medikamentenentwicklung
Wirkmechanismus
ETP 45658 übt seine Wirkungen aus, indem es den PI3K/AKT/mTOR-Signalweg hemmt. Dieser Weg ist entscheidend für das Zellwachstum, die Zellproliferation und das Zellüberleben. Durch die Hemmung von PI3K verhindert ETP 45658 die Aktivierung von nachgeschalteten Signalmolekülen wie AKT und mTOR, was zu einem Zellzyklusarrest und Apoptose führt. Die Verbindung zielt speziell auf die katalytischen Untereinheiten von PI3K ab, wodurch deren Kinaseaktivität blockiert wird .
Wirkmechanismus
Target of Action
ETP-45658, also known as 3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) with IC50s of 22.0 nM, 39.8 nM, 129.0 nM, and 717.3 nM for PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ, respectively . It also inhibits DNA-PK (IC50=70.6 nM) and mTOR (IC50=152.0 nM) .
Mode of Action
This compound interacts with its targets, the PI3Ks, to inhibit their activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in tumor cell proliferation across various cancers .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is an intracellular signaling pathway activated by various hormones and growth factors . Inhibition of this pathway by this compound leads to a potent FOXO-dependent, p53-independent cell cycle arrest . This response is characterized by the differential induction of a subset of FOXO-regulated genes .
Result of Action
This compound exerts a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells . It decreases TAS levels and increases TOS levels, upregulates apoptotic proteins while downregulating anti-apoptotic proteins . It also increases Annexin V binding, arrests the cell cycle at the G0/G1 phase, induces caspase 3/7 activity, impairs mitochondrial membrane potential, and ultimately triggers apoptosis in HT-29 cells .
Action Environment
The action of this compound can be influenced by the cellular environment, including the presence of hormones and growth factors that can activate the PI3K pathway
Biochemische Analyse
Biochemical Properties
ETP-45658 interacts with the PI3K/AKT signaling pathway, a crucial pathway in cell proliferation and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation . This interaction is characterized by the binding of this compound to the ATP-binding pocket of PI3K, thereby inhibiting its activity .
Cellular Effects
In breast cancer cells, this compound has been shown to suppress growth via inhibiting cell cycle progression . This effect is mediated through the Forkhead box O (FOXO) protein-dependent and p53-independent cell cycle arrest phenotype . Furthermore, this compound has been shown to exert a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PI3K, leading to the disruption of the PI3K/AKT signaling pathway . This results in the activation of FOXO transcription factors, which then induce the expression of genes that mediate cell cycle arrest .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the PI3K/AKT signaling pathway .
Subcellular Localization
The subcellular localization of this compound is currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound localizes to the cytoplasm where PI3K is active .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ETP 45658 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen unter Verwendung spezifischer Reagenzien und Katalysatoren synthetisiert wird, um eine hohe Reinheit und Ausbeute zu erzielen .
Industrielle Produktionsverfahren
Die industrielle Produktion von ETP 45658 beinhaltet wahrscheinlich großtechnische organische Synthesetechniken, darunter Batch- und kontinuierliche Verfahren. Der Produktionsprozess ist optimiert, um Konsistenz, hohe Ausbeute und Reinheit zu gewährleisten und strenge Qualitätskontrollstandards einzuhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ETP 45658 unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als PI3K-Inhibitor zusammenhängen. Dazu gehören:
Oxidation: ETP 45658 kann in biologischen Systemen einem oxidativen Metabolismus unterliegen.
Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden.
Substitution: ETP 45658 kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Cytochrom-P450-Enzyme.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung.
Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zu hydroxylierten Metaboliten führen, während die Reduktion zu dehydroxylierten Derivaten führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PI-103: Ein weiterer potenter PI3K-Inhibitor mit einem ähnlichen Wirkmechanismus.
Wortmannin: Ein bekannter PI3K-Inhibitor, der in der Forschung verwendet wird.
LY294002: Ein weit verbreiteter PI3K-Inhibitor in wissenschaftlichen Studien.
Einzigartigkeit von ETP 45658
ETP 45658 ist aufgrund seiner hohen Potenz und Selektivität für PI3K-Isoformen einzigartig. Es hat eine überlegene Wirksamkeit bei der Hemmung der Proliferation von Krebszellen im Vergleich zu anderen PI3K-Inhibitoren gezeigt. Darüber hinaus hat ETP 45658 in präklinischen Studien ein günstiges Sicherheitsprofil gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
IUPAC Name |
3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNXSHJLDZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ETP-45658?
A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It binds to PI3K, preventing the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling pathway [, ]. This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
Q2: Which isoform of PI3K does this compound preferentially target?
A2: While this compound demonstrates activity against various PI3K isoforms, research suggests a potential preference for inhibiting the delta isoform (PI3Kδ) []. Genetic inhibition studies comparing the effects of silencing PI3Kα and PI3Kδ in peripheral T-cell lymphoma (PTCL) cell lines revealed that PI3Kδ inhibition more closely mimicked the apoptotic effects of this compound treatment []. This suggests PI3Kδ might be a critical target for this compound's anti-cancer effects, at least in certain PTCL subtypes.
Q3: What are the downstream effects of this compound treatment on cellular processes?
A3: Inhibition of PI3K by this compound leads to several downstream effects, including:
- FOXO nuclear translocation: By inhibiting PI3K/Akt signaling, this compound promotes the nuclear translocation of FOXO transcription factors []. This leads to the activation of FOXO-dependent genes involved in cell cycle arrest and potentially other cellular processes like apoptosis [].
- Cell cycle arrest: this compound induces G1 cell cycle arrest in various cancer cell lines, including PTCL cells [, ]. This arrest is likely mediated by the activation of FOXO-regulated cell cycle inhibitors and a reduction in the expression of pro-proliferative genes.
- Apoptosis: In certain cancer cell lines, such as PTCL cells, this compound demonstrates the ability to induce apoptosis []. The exact mechanisms behind this effect are still under investigation but likely involve the activation of pro-apoptotic pathways and/or downregulation of anti-apoptotic proteins.
Q4: What are the potential therapeutic applications of this compound?
A4: this compound shows promise as a potential therapeutic agent for:
- Peripheral T-cell lymphomas (PTCL): this compound exhibits potent anti-proliferative and pro-apoptotic effects in PTCL cell lines, suggesting its potential as a treatment for these aggressive malignancies [, ].
Q5: What are the potential biomarkers for predicting the efficacy of this compound?
A5: Research is ongoing to identify robust biomarkers for this compound efficacy. Some potential candidates include:
- PI3K isoform expression levels: The expression levels of specific PI3K isoforms, particularly PI3Kδ, could potentially predict sensitivity to this compound [].
- Downstream pathway activation: Assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., pAKT, pGSK3β, pp70S6K) could help monitor the pharmacodynamic effects of this compound treatment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


